molecular formula C10H12N2O2 B11726976 1-(4-Nitrophenyl)cyclobutanamine

1-(4-Nitrophenyl)cyclobutanamine

Cat. No.: B11726976
M. Wt: 192.21 g/mol
InChI Key: ZJRQRRUUGNADQN-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclobutanamine is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-10(6-1-7-10)8-2-4-9(5-3-8)12(13)14/h2-5H,1,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRQRRUUGNADQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of 1 4 Nitrophenyl Cyclobutanamine Within Cyclobutane Chemistry

Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic Chemistry

Cyclobutanes, once considered mere chemical curiosities, are now recognized as privileged scaffolds in the development of new molecules. researchgate.net Their distinct structural and conformational properties make them valuable building blocks in various fields, including medicinal chemistry. nih.gov

Intrinsic Ring Strain and Conformational Dynamics of Cyclobutanes

Cyclobutane rings are characterized by significant ring strain, a combination of angle strain and torsional strain. libretexts.org The ideal sp³ bond angle is 109.5°, but the internal angles of a planar cyclobutane would be a rigid 90°. This deviation from the ideal angle creates substantial angle strain. saskoer.camaricopa.edu To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation. saskoer.calibretexts.orgmasterorganicchemistry.com This non-planar arrangement reduces the torsional strain that would arise from the eclipsing of hydrogen atoms in a flat structure. libretexts.orgmasterorganicchemistry.com The ring is not static and can flip between two equivalent puckered conformations. masterorganicchemistry.com

Strain ComponentDescriptionConsequence in Cyclobutane
Angle Strain Deviation of bond angles from the ideal 109.5° for sp³ hybridized carbons. maricopa.eduThe C-C-C bond angles are approximately 88°, leading to significant strain. libretexts.org
Torsional Strain Strain caused by the eclipsing of bonds on adjacent atoms. masterorganicchemistry.comThe puckered conformation helps to reduce, but not eliminate, torsional strain by moving hydrogens away from a fully eclipsed state. libretexts.orgmasterorganicchemistry.com

Cyclobutanes as Conformationally Restricted Building Blocks in Molecular Design

The inherent rigidity and defined three-dimensional shape of the cyclobutane ring make it an attractive scaffold for creating conformationally restricted molecules. acs.org By incorporating a cyclobutane, chemists can lock a portion of a molecule into a specific spatial arrangement, which can be crucial for its interaction with biological targets. acs.org This conformational restriction can lead to improved potency and metabolic stability in drug candidates. acs.org The defined stereochemistry of substituted cyclobutanes further allows for precise control over the spatial orientation of functional groups. nih.gov

Inherent Synthetic Challenges Associated with Substituted Cyclobutanes

Despite their desirability, the synthesis of substituted cyclobutanes presents significant challenges. researchgate.net The same ring strain that confers unique properties also makes the four-membered ring difficult to form. libretexts.org Traditional methods often require harsh conditions or have limited substrate scope. researchgate.net However, modern synthetic methods, such as photochemical [2+2] cycloadditions and ring-opening reactions of bicyclo[1.1.0]butanes, have provided more efficient pathways to access these valuable structures. researchgate.netelsevierpure.com Achieving high regio- and stereoselectivity in the synthesis of polysubstituted cyclobutanes remains an active area of research. researchgate.netacs.org

The Nitrophenyl Moiety as a Functional Group in Organic Synthesis

The nitrophenyl group is a common and highly useful functional group in the toolkit of synthetic organic chemists. Its properties are dominated by the strong electron-withdrawing nature of the nitro group.

Electronic and Steric Effects of the Nitro Group on Aromatic Systems

The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. at.uaquora.com Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring. at.ua Through resonance, the nitro group can delocalize the pi electrons of the ring, creating partial positive charges at the ortho and para positions. quora.comquora.com This deactivation of the aromatic ring makes it less susceptible to electrophilic aromatic substitution, and when such reactions do occur, they are directed to the meta position. quora.comquora.com Sterically, the nitro group can influence the conformation of adjacent substituents. publish.csiro.au

EffectDescriptionImpact on the Aromatic Ring
Inductive Effect Withdrawal of electron density through the sigma bond framework due to the electronegativity of the nitro group. at.uaGeneral deactivation of the ring towards electrophiles.
Resonance Effect Delocalization of pi electrons from the aromatic ring onto the nitro group. quora.comCreates partial positive charges at the ortho and para positions, directing incoming electrophiles to the meta position. quora.comquora.com
Steric Effect The physical size of the nitro group can hinder reactions at adjacent positions and influence molecular conformation. publish.csiro.auCan favor substitution at the less hindered para position over the ortho positions.

Strategic Utility of Nitrophenyl Moieties as Synthetic Handles and Activating Groups

The nitrophenyl group is not merely a passive component of a molecule; it is a versatile synthetic handle. The nitro group can be readily reduced to an amino group (-NH₂), which opens up a vast array of further chemical transformations, such as diazotization and amide bond formation. researchgate.net This makes the nitrophenyl group a masked amino group, allowing for its introduction early in a synthetic sequence and its unmasking at a later stage.

Furthermore, the electron-withdrawing nature of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is particularly true when the nitro group is positioned ortho or para to a leaving group. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. Additionally, p-nitrophenyl esters are frequently used as activated esters in peptide synthesis and other acylation reactions due to the good leaving group ability of the p-nitrophenoxide ion. beilstein-journals.orgrsc.org

Rationale for Research Focus on 1-(4-Nitrophenyl)cyclobutanamine

The scientific interest in this compound is primarily due to its utility as a versatile bifunctional synthetic intermediate. This interest can be deconstructed into the contributions of its three key structural features: the cyclobutane scaffold, the primary amine, and the nitrophenyl group.

The Cyclobutane Scaffold: Cyclobutane rings are prominent and desirable structural motifs in modern drug discovery. umich.edu Their inherent ring strain and well-defined three-dimensional geometry make them valuable as "bioisosteres" for other common chemical groups. Incorporating a cyclobutane core can lead to compounds with improved metabolic stability, cell permeability, and binding affinity to biological targets. These four-membered rings serve as versatile synthetic intermediates for a variety of chemical transformations, including ring expansions and ring-opening reactions, which are critical for building complex molecular architectures. google.combldpharm.com

Dual Functionality for Advanced Synthesis: The primary value of this compound lies in its two functional groups, which can be manipulated orthogonally to construct more complex molecules.

The Primary Amine (-NH₂): The primary cyclobutylamine (B51885) group is a potent nucleophile and a key handle for synthetic elaboration. It readily participates in a wide array of chemical reactions, such as acylation to form amides, alkylation, and reductive amination. This allows for the straightforward attachment of the cyclobutane scaffold to other molecular fragments, a common strategy in the assembly of compound libraries for high-throughput screening in drug discovery programs.

The Nitrophenyl Group (-NO₂): The 4-nitrophenyl group is more than just a structural component; it is a latent amino group. The nitro moiety is readily and selectively reducible to a primary aniline (B41778) (-NH₂) using standard chemical methods, such as catalytic hydrogenation. umich.edu This transformation is fundamental in multi-step organic synthesis, as it unmasks a second site for chemical modification.

The strategic placement of these two functional groups makes this compound a valuable precursor for synthesizing 1,4-disubstituted cyclobutane-based diamines. Such motifs are of significant interest in the development of novel therapeutics and functional materials. For instance, the synthesis of complex nitrogen-containing compounds, such as piperazines, often involves intermediates with nitrophenyl groups that are later reduced. core.ac.uk The ability to first react the existing amine and then, in a subsequent step, reduce the nitro group to create a new amine provides chemists with precise control over the construction of sophisticated molecular targets.

The compound's structure is confirmed by its unique identifiers and molecular properties, as detailed in chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1260672-25-0
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol
MDL Number MFCD18250929

Data sourced from chemical supplier databases. bldpharm.com

The research rationale is thus centered on the compound's potential to act as a linchpin in synthetic routes. By leveraging its dual functionality, chemists can access a range of complex cyclobutane-containing molecules that would be otherwise difficult to prepare.

Table 2: Illustrative Synthetic Transformations of Functional Groups Present in this compound

Functional GroupReaction TypeReagents/ConditionsResulting GroupSignificance
Primary AmineAcylationAcid Chloride, BaseAmideFormation of peptidomimetics, linking to other synthons
NitrophenylReductionH₂, Pd/C or SnCl₂AminophenylUnmasking a second amine for further functionalization
Primary AmineN-ArylationAryl Halide, CatalystSecondary ArylamineConstruction of complex diarylamine structures
NitrophenylNucleophilic Aromatic SubstitutionStrong NucleophilesSubstituted NitrophenylActivation of the ring for substitution reactions rsc.org

This strategic combination of a rigid scaffold and versatile functional groups makes this compound a compound of high interest for researchers aiming to explore new chemical space in materials science and medicinal chemistry.

Synthetic Methodologies for 1 4 Nitrophenyl Cyclobutanamine and Its Analogs

Strategies for Cyclobutane (B1203170) Ring Construction in Amine Derivatives

The formation of the strained four-membered cyclobutane ring requires specific synthetic strategies. Gold-catalyzed reactions and cycloadditions are among the most powerful methods for constructing this structural motif, particularly in the context of amine-substituted derivatives.

Gold-Catalyzed Approaches for Small Ring Synthesis

Homogeneous gold catalysis has become a potent tool for the synthesis of strained carbocycles like cyclobutanes. acs.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. Gold catalysts, owing to their unique reactivity, can promote a variety of transformations leading to four-membered rings. mdpi.com

One prominent gold-catalyzed method is the [2+2] cycloaddition between allenes and alkenes. For instance, gold(I) complexes can catalyze the cycloisomerization of allenenes to afford alkylidene-cyclobutanes. mdpi.com This transformation can be rendered enantioselective through the use of chiral dinuclear gold(I) phosphine complexes. The reaction is compatible with a range of substituents on the aromatic ring of styrenes, including both electron-donating and electron-withdrawing groups, and allows for the creation of all-carbon quaternary stereocenters. mdpi.com

Another strategy involves the gold-catalyzed ring expansion of cyclopropane derivatives. The inherent strain of the cyclopropane ring makes it a suitable precursor for rearrangement reactions that lead to the formation of a cyclobutane ring. mdpi.com Additionally, gold-catalyzed intramolecular cyclization of alkynylcyclobutanes bearing an appended amide has been shown to produce cyclobutane-fused dihydropyridones, demonstrating the utility of gold catalysis in elaborating on pre-existing cyclobutane scaffolds. rsc.orgrsc.org Gold-mediated photocatalysis has also emerged as a method for [2+2] cycloaddition reactions to form cyclobutane-fused chromanones. nih.gov

Table 1: Gold-Catalyzed Approaches to Cyclobutane Derivatives
MethodReactantsCatalyst System (Example)Product TypeKey Features
[2+2] CycloadditionAllenes and Alkenes (e.g., Styrenes)JohnphosAuCl/AgSBF6Substituted CyclobutanesMild conditions, formation of quaternary centers. mdpi.com
CycloisomerizationAllenenes(R)-DTBM-SEGPHOS(AuCl)2Alkylidene-cyclobutanesEnantioselective, access to bicyclic structures. mdpi.com
Intramolecular CyclizationAlkynylcyclobutane CarboxamidesJohnPhosAu(MeCN)SbF6Cyclobutane-fused DihydropyridonesHigh regioselectivity. rsc.org
PhotocatalysisCoumarins and Alkenes[Au(SIPr)(Cbz)]Cyclobutane-fused ChromanonesEnergy transfer mechanism. nih.gov

Cycloaddition Reactions and Their Application to Cyclobutane Scaffolds

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis, providing a direct route to the four-membered ring from two unsaturated precursors. nih.gov These reactions can be initiated by various means, including light (photochemical) or heat (thermal).

Photochemical [2+2] Cycloaddition: This is a widely used method for constructing cyclobutane rings and is applicable to a broad range of alkenes. acs.orgresearchgate.net The reaction typically proceeds through the excitation of one of the alkene partners to a triplet state, which then undergoes a stepwise radical addition to the second alkene. baranlab.org Organophotocatalysis using visible light has emerged as a milder and more selective alternative to direct UV irradiation. nih.gov For example, an organic cyanoarene photocatalyst can facilitate the [2+2] cycloaddition of electron-deficient styrenes to yield cyclobutane products in good yields. nih.gov This method is effective for both homodimerizations and intramolecular cycloadditions.

Thermal [2+2] Cycloaddition: While thermally allowed [2+2] cycloadditions are less common due to orbital symmetry constraints, they can be achieved with activated substrates such as ketenes or under specific conditions. researchgate.net A notable example is the thermal [2+2] cycloaddition of keteniminium salts, generated in situ from amides, with vinyl boronates to produce borylated cyclobutanes. rsc.orgrsc.org This approach offers a one-step synthesis of functionalized cyclobutanes that can be further elaborated. Intramolecular [2+2] cycloadditions of allenes with alkenes can also be achieved thermally to create rigid, bicyclic systems containing a cyclobutane ring. acs.org

Table 2: Cycloaddition Strategies for Cyclobutane Synthesis
Reaction TypeInitiation MethodReactants (Example)Key Features
[2+2] PhotocycloadditionVisible Light PhotocatalysisElectron-deficient StyrenesHigh yields, applicable to homodimerization and intramolecular reactions. nih.gov
[2+2] PhotocycloadditionUV Irradiation (Sensitized)Enones and AlkenesClassical and widely used method. baranlab.orgorganic-chemistry.org
[2+2] Thermal CycloadditionThermalKeteniminium Salts and Vinyl BoronatesOne-step synthesis of functionalized cyclobutanes. rsc.orgrsc.org
Intramolecular [2+2] CycloadditionThermalIn situ generated Allene and AlkeneFormation of fused bicyclic systems. acs.org

Introduction of the 4-Nitrophenyl Substituent

Once the cyclobutanamine scaffold is in place, the 4-nitrophenyl group can be introduced through several established synthetic routes. These include direct nitration of a phenylcyclobutanamine precursor, nucleophilic aromatic substitution, and coupling reactions with activated 4-nitrophenyl reagents.

Nitration Reactions on Cyclobutanamine-Phenyl Precursors

Direct nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The common reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

For a substrate like 1-phenylcyclobutanamine, direct nitration presents challenges. The amino group is a strongly activating, ortho-, para-directing group. However, under the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion. The -NH₃⁺ group is a meta-directing and deactivating group. This can lead to a mixture of ortho-, meta-, and para-nitro isomers, with a significant amount of the meta product.

To achieve selective para-nitration, a common strategy is to protect the amine functionality prior to the nitration step. The amine can be converted to an amide, for example, by reaction with acetic anhydride to form the corresponding acetamide. The acetyl group is still an ortho-, para-directing group but is less activating than a free amino group, allowing for a more controlled nitration. The nitration is then performed on the N-acetyl-1-phenylcyclobutanamine, which would be expected to yield primarily the para-nitro product. The protecting acetyl group can then be removed by hydrolysis under acidic or basic conditions to afford the desired 1-(4-nitrophenyl)cyclobutanamine.

Nucleophilic Aromatic Substitution (SNAr) Routes Involving Nitrophenyl Reagents

Nucleophilic aromatic substitution (SNAr) provides a powerful alternative for forming the C-N bond between the cyclobutanamine and the 4-nitrophenyl ring. This reaction is feasible when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group.

In this approach, 1-cyclobutanamine would act as the nucleophile, attacking an activated 4-nitrophenyl substrate. A suitable substrate would be 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. The fluorine atom is a particularly good leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

The reaction typically proceeds in the presence of a base to neutralize the proton released from the amine upon bond formation, driving the reaction to completion. The rate of SNAr reactions is influenced by the nature of the leaving group, the solvent, and the nucleophilicity of the amine. Studies on the reaction of 1-fluoro-2,4-dinitrobenzene with various primary and secondary amines have provided insights into the kinetics and mechanism of such transformations. nih.gov Similarly, the reaction of 1-fluoro-4-nitrobenzene with cyclic amines like pyrrolidine has been investigated. researchgate.net

Table 3: SNAr Reactions for the Synthesis of N-Aryl Amines
Aryl HalideAmine NucleophileSolvent (Example)ProductKey Features
1-Fluoro-4-nitrobenzenePrimary or Secondary AmineTHF, AcetonitrileN-(4-Nitrophenyl)amineFluorine is an excellent leaving group in SNAr. researchgate.net
1-Chloro-4-nitrobenzenePrimary or Secondary AmineAcetonitrile, TolueneN-(4-Nitrophenyl)amineGenerally slower than with the fluoro analog. researchgate.net
1-Fluoro-2,4-dinitrobenzeneBiothiolsAqueous mediaS-(2,4-Dinitrophenyl)thioetherDemonstrates high reactivity of activated aryl halides. nih.gov

Coupling Reactions Utilizing 4-Nitrophenyl Activating Agents (e.g., Chloroformates, Carbamates)

4-Nitrophenyl chloroformate and related reagents are versatile activating agents used in the synthesis of carbamates and ureas. researchgate.net These reactions can be adapted to form a derivative that is or can be converted to this compound.

The reaction of 1-cyclobutanamine with 4-nitrophenyl chloroformate in the presence of a base, such as pyridine or triethylamine, would yield the corresponding 4-nitrophenyl N-cyclobutylcarbamate. emerginginvestigators.org The 4-nitrophenoxy group is a good leaving group, facilitating the reaction. This carbamate (B1207046) could then potentially be a precursor to the target amine, although direct conversion would require a specific synthetic strategy.

A more direct application of this chemistry is in the formation of ureas. For instance, an amine can be reacted with 4-nitrophenyl chloroformate to form an activated carbamate intermediate, which can then react with a second amine to form an unsymmetrical urea (B33335). commonorganicchemistry.com While this does not directly yield the target compound, it showcases the utility of 4-nitrophenyl activating agents in C-N bond formation. The synthesis of 4-nitrophenyl carbamates from amines and 4-nitrophenyl chloroformate is a well-established procedure. acs.org

Table 4: Coupling Reactions with 4-Nitrophenyl Activating Agents
Activating AgentNucleophileBase (Example)ProductKey Features
4-Nitrophenyl ChloroformatePrimary/Secondary AminePyridine, Triethylamine4-Nitrophenyl CarbamateForms a stable carbamate link. emerginginvestigators.orgrsc.org
4-Nitrophenyl ChloroformateAlcoholPyridine4-Nitrophenyl CarbonateActivation of hydroxyl groups. rsc.org
4-Nitrophenyl CarbamateAmineTriethylamineUreaTwo-step process for urea synthesis. bioorganic-chemistry.com

Formation of the Exocyclic C-N Bond at the Cyclobutane Ring

The introduction of the nitrogen substituent at the C1 position of the cyclobutane ring is a critical step in the synthesis of this compound and its analogs. This can be achieved through direct amination strategies or by stereoselective approaches to control the spatial arrangement of the substituents.

Direct Amination Strategies for Cyclobutane Derivatives

Direct amination methods offer a straightforward approach to forming the C-N bond on a pre-existing cyclobutane ring. Several established organometallic and acid-catalyzed reactions can be adapted for this purpose.

One prominent method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. libretexts.orgwikipedia.org This reaction is a powerful tool for forming carbon-nitrogen bonds and can be applied to couple an amine with an aryl halide. In the context of synthesizing this compound, this could involve the reaction of a cyclobutane precursor bearing a leaving group, such as a bromine atom (1-bromocyclobutane), with 4-nitroaniline (B120555) in the presence of a palladium catalyst and a suitable ligand. libretexts.orgwikipedia.org The reaction typically proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org High yields have been reported for the Buchwald-Hartwig amination with nitroanilines. beilstein-journals.org

Another potential direct amination route is the Ritter reaction . wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an N-alkyl amide. wikipedia.orgorganic-chemistry.org For the synthesis of the target molecule, a cyclobutanol precursor could be treated with a strong acid to generate a cyclobutyl cation. This cation could then react with 4-nitrobenzonitrile. The resulting nitrilium ion, upon hydrolysis, would yield an N-(cyclobutyl)-4-nitrobenzamide, which can then be hydrolyzed to the desired this compound. The Ritter reaction has been shown to be effective in mechanochemical, solvent-free, or low-solvent conditions, utilizing a Brønsted acid catalyst. irb.hr

Reductive amination of a cyclobutanone (B123998) precursor with 4-nitroaniline is another viable direct amination strategy. This two-step process typically involves the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

Stereoselective Approaches to 1-Substituted Cyclobutanamines

Controlling the stereochemistry at the C1 position of the cyclobutane ring is crucial when synthesizing chiral analogs of this compound. This can be achieved through methods that control either the absolute stereochemistry or the relative stereochemistry (diastereoselectivity).

Achieving control over the absolute stereochemistry in the synthesis of 1-substituted cyclobutanamines often involves the use of chiral auxiliaries or catalysts. Chiral N-tert-butanesulfinyl imines have proven to be effective intermediates for the stereocontrolled synthesis of 1-substituted homotropanones, a strategy that could be adapted for cyclobutane systems. rsc.orgnih.gov The addition of organometallic reagents to chiral sulfinyl imines derived from a cyclobutanone precursor could provide a route to enantiomerically enriched 1-substituted cyclobutanamines.

Diastereoselective synthesis of substituted cyclobutanes is a well-explored area, with several methods applicable to the synthesis of 1,4-disubstituted analogs. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. acs.org

Michael addition reactions onto cyclobutene (B1205218) precursors have also been shown to proceed with high diastereoselectivity, providing access to various substituted cyclobutanes. researchgate.net For instance, the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes has been achieved via Michael addition onto cyclobutenes. researchgate.net Similarly, a sulfa-Michael addition using cyclobutenes has been employed for the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes. rsc.org

Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes offers a pathway to multi-substituted cyclobutanes with high diastereoselectivity. semanticscholar.org Rhodium-catalyzed reactions involving the C-C bond cleavage of alkylidenecyclopropanes have also been utilized for the diastereoselective synthesis of substituted cyclobutanes. acs.org

Derivatization from Related Cyclobutane and Anilino Precursors

An alternative synthetic strategy involves starting with simpler, commercially available cyclobutane or anilino precursors and subsequently introducing the required functional groups.

Chemical Transformations Starting from Cyclobutylamine (B51885) Hydrochloride

Cyclobutylamine hydrochloride is a readily available starting material that can be derivatized to introduce the 4-nitrophenyl group onto the nitrogen atom. One of the most effective methods for this transformation is nucleophilic aromatic substitution (SNA_r) . The reaction of cyclobutylamine with an activated aryl halide, such as 1-fluoro-4-nitrobenzene, would lead to the formation of this compound. The nitro group on the benzene (B151609) ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, making this a feasible synthetic route.

Alternatively, the aforementioned Buchwald-Hartwig amination can be employed, this time coupling cyclobutylamine with a 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene) in the presence of a palladium catalyst. libretexts.orgwikipedia.org This method is known for its broad substrate scope and functional group tolerance. wikipedia.org

A summary of potential synthetic strategies is presented in the table below.

SectionMethodPrecursorsKey Features
2.3.1 Buchwald-Hartwig Amination1-Bromocyclobutane, 4-NitroanilinePalladium-catalyzed, good for C-N bond formation. libretexts.orgwikipedia.org
2.3.1 Ritter ReactionCyclobutanol, 4-NitrobenzonitrileAcid-catalyzed, proceeds via a carbocation intermediate. wikipedia.orgorganic-chemistry.org
2.3.1 Reductive AminationCyclobutanone, 4-NitroanilineTwo-step process involving imine/enamine formation and reduction. researchgate.net
2.3.2.1 Chiral AuxiliariesCyclobutanone, Chiral SulfinamideStereocontrolled addition of organometallic reagents. rsc.orgnih.gov
2.3.2.2 Diastereoselective ReductionCyclobutylidene Meldrum's acid derivativeScalable synthesis of cis-1,3-disubstituted cyclobutanes. acs.org
2.3.2.2 Michael AdditionCyclobutene derivativesHigh diastereoselectivity for substituted cyclobutanes. researchgate.net
2.4.1 Nucleophilic Aromatic SubstitutionCyclobutylamine, 1-Fluoro-4-nitrobenzeneActivated aryl halide reacts with the amine nucleophile.
2.4.1 Buchwald-Hartwig AminationCyclobutylamine, 4-Nitrophenyl halideVersatile palladium-catalyzed N-arylation. libretexts.orgwikipedia.org

Ring Expansion Reactions from Donor-Acceptor Cyclopropanes with Amines

The synthesis of cyclobutylamine derivatives, including structures analogous to this compound, can be achieved through ring expansion reactions of donor-acceptor (D-A) cyclopropanes. These highly strained three-membered rings are versatile building blocks in organic synthesis due to the activating effects of their vicinal electron-donating and electron-withdrawing groups. researchgate.netresearchgate.net The ring strain facilitates cleavage of the cyclopropane ring, which can then react with various nucleophiles, including amines, to form larger ring structures.

The general mechanism involves the nucleophilic attack of an amine on one of the electrophilic carbons of the cyclopropane ring. This attack is often catalyzed by a Lewis acid, which coordinates to the acceptor group (e.g., an ester), further polarizing the C-C bond and making the ring more susceptible to opening. The initial ring-opening leads to a zwitterionic intermediate or a γ-amino ester, which can then undergo intramolecular cyclization.

In the context of forming a cyclobutanamine, this process represents a formal [3+1] cycloaddition, where the three carbons of the cyclopropane ring react with the nitrogen atom of the amine. Donor-acceptor cyclopropanes are well-established as effective 1,3-dipolar synthons for constructing five-membered rings through [3+2] cycloadditions. researchgate.netnih.gov However, their reaction with amines can also lead to four-membered rings under specific conditions, representing a key pathway to functionalized cyclobutanamines. The reaction pathway is influenced by factors such as the nature of the substituents on both the cyclopropane and the amine, as well as the reaction conditions. For instance, a distinctive N-substituent controlled electrophilic N-transfer of oxaziridines with donor-acceptor cyclopropanes has been reported to yield pyrrolidine derivatives through a [3+2] cycloaddition. nih.gov

Research has demonstrated that the asymmetric ring-opening of D-A cyclopropanes with various nucleophiles, including amines, can produce optically active γ-functionalized carbon skeletons. researchgate.net These reactions can achieve high levels of diastereoselectivity and enantioselectivity, often employing nickel and copper catalysts with chiral ligands. researchgate.net

Synthesis of Substituted Pyrrolidin-2-ones via Cyclobutylamine Reactivity

A significant application demonstrating the reactivity of cyclobutylamine derivatives involves their use in the synthesis of substituted pyrrolidin-2-ones. This transformation can be accomplished via the reaction of donor-acceptor cyclopropanes with primary amines, including cyclobutylamine itself. mdpi.com This method provides a straightforward route to pharmacologically important 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.gov

The process begins with a Lewis acid-catalyzed opening of the donor-acceptor cyclopropane ring by a primary amine. mdpi.comnih.gov This step forms a γ-amino ester intermediate. Subsequently, this intermediate undergoes an in situ lactamization, where the amine group attacks the ester carbonyl, leading to the formation of the five-membered pyrrolidin-2-one ring and the elimination of an alcohol. A final dealkoxycarbonylation step may occur to yield the desired product. mdpi.comnih.gov In this reaction, the donor-acceptor cyclopropane effectively acts as a 1,4-C,C-dielectrophile. mdpi.comnih.gov

The reaction has a broad scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines like cyclobutylamine. mdpi.comnih.gov Studies have shown that while many primary amines react efficiently, the reaction time can vary depending on the substrate. mdpi.com For example, the reaction of a donor-acceptor cyclopropane with different amines to form the corresponding pyrrolidones showed varying yields and required reaction times.

EntryAmine (R-NH₂)ProductYield (%)Time (h)
1C₆H₅CH₂NH₂ (Benzylamine)1-Benzyl-5-phenylpyrrolidin-2-one851.5
24-MeO-C₆H₄CH₂NH₂1-(4-Methoxybenzyl)-5-phenylpyrrolidin-2-one881.5
3C₆H₅NH₂ (Aniline)1,5-Diphenylpyrrolidin-2-one811.5
4c-C₄H₇NH₂ (Cyclobutylamine)1-Cyclobutyl-5-phenylpyrrolidin-2-one8324
5Propargylamine5-Phenyl-1-(prop-2-yn-1-yl)pyrrolidin-2-one8624

This table presents illustrative data based on findings for the synthesis of 1,5-substituted pyrrolidin-2-ones from the reaction of a 2-phenyl-cyclopropane-1,1-dicarboxylate with various primary amines, demonstrating the utility of amines like cyclobutylamine in this transformation. mdpi.com

This synthetic route highlights the utility of cyclobutylamine and its analogs as nucleophiles in ring-opening and subsequent cyclization reactions to form valuable heterocyclic structures. nih.gov The resulting di- and trisubstituted pyrrolidin-2-ones can serve as precursors for more complex nitrogen-containing polycyclic compounds with potential applications in medicinal chemistry. mdpi.comnih.gov

Chemical Reactivity and Transformations of 1 4 Nitrophenyl Cyclobutanamine Derivatives

Reactions Involving the Primary Amine Functionality

The primary amine group in 1-(4-nitrophenyl)cyclobutanamine derivatives is a key site for nucleophilic reactions. It readily reacts with a variety of electrophiles to form a wide array of functionalized products.

Formation of Amides and Substituted Ureas

The primary amine of this compound can be readily acylated to form amides or reacted with isocyanates and related compounds to produce substituted ureas. These reactions are fundamental in modifying the properties of the parent compound.

Amide formation is typically achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. mnstate.edu Similarly, substituted ureas can be synthesized through several routes. A common method involves the reaction of the primary amine with an isocyanate. Another approach is the reaction with phosgene (B1210022) or a phosgene equivalent, such as 4-nitrophenyl chloroformate, to create a carbamate (B1207046) intermediate, which can then react with another amine to form an unsymmetrical urea (B33335). commonorganicchemistry.com The reaction of amines with p-nitrophenyl carbonates is also a well-established method for forming carbamates, which are precursors to ureas. nih.gov

The synthesis of ureas can also be accomplished via the Curtius rearrangement of N-acylbenzotriazoles in the presence of an amine. organic-chemistry.org This provides a pathway to a diverse range of urea derivatives.

Table 1: Examples of Amide and Urea Formation Reactions

Reactant 1 Reactant 2 Product Type General Conditions
This compound Acyl Chloride Amide Aprotic solvent, base (e.g., pyridine, triethylamine)
This compound Isocyanate Substituted Urea Aprotic solvent
This compound 4-Nitrophenyl Chloroformate Carbamate Intermediate THF, DIEA, 0°C to 50°C commonorganicchemistry.com
Carbamate Intermediate Amine Substituted Urea Dioxane, DBU, 80°C commonorganicchemistry.com

Derivatization for Chromatographic Enantioseparation and Chiral Resolution

As this compound is a chiral molecule, the separation of its enantiomers is crucial for stereospecific applications. A common strategy for resolving chiral amines is through derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated using standard chromatographic techniques like HPLC.

Several types of CDAs are effective for primary amines. Isothiocyanate-based reagents, such as (1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate [(S,S)-DANI], react with amines to form diastereomeric thioureas that can be resolved on a standard silica (B1680970) gel column. researchgate.net Another widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which reacts with primary amines to yield diastereomers separable by reverse-phase HPLC. researchgate.netresearchgate.net Furthermore, α-methoxyphenylacetic acid (MPA) has been successfully used to derivatize chiral amino alcohols, forming diastereomeric esters that can be analyzed by NMR and separated by HPLC. mdpi.com

Table 2: Chiral Derivatizing Agents for Primary Amines

Chiral Derivatizing Agent (CDA) Analyte Functional Group Resulting Derivative Separation Technique
(1S,2S)-1,3-Diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate (DANI) researchgate.net Primary Amine Diastereomeric Thioureas HPLC on silica gel researchgate.net
Marfey's Reagent (FDAA) researchgate.netresearchgate.net Primary Amine Diastereomeric Alanine Amides Reverse-Phase HPLC researchgate.netresearchgate.net
α-Methoxyphenylacetic acid (MPA) mdpi.com Amine/Alcohol Diastereomeric Esters/Amides HPLC, NMR Analysis mdpi.com

The selection of the appropriate CDA is critical and often depends on the specific structure of the analyte and the analytical method being employed. nih.gov

Reactions with Carbonyl Compounds and Other Electrophiles

The nucleophilic primary amine of this compound readily reacts with carbonyl compounds such as aldehydes and ketones. mnstate.edu This reaction typically occurs under acidic catalysis and proceeds through an unstable aminol intermediate to form an imine (or Schiff base) after the elimination of water. mnstate.edu

This reactivity is central to one-pot reductive amination procedures. In such reactions, a nitroarene can be reduced to a primary amine, which then reacts in situ with a carbonyl compound to form an imine. Subsequent reduction of the imine yields a secondary amine. Heterogeneous catalysts, like a Ni/NiO composite, have been shown to be effective for this transformation, tolerating various functional groups. nih.gov

The amine group is generally more nucleophilic than its alcohol equivalent. msu.edu Consequently, it reacts directly with alkyl halides in SN2 reactions to yield N-alkylated products. However, this reaction can lead to polyalkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edumsu.edu

Transformations of the Cyclobutane (B1203170) Ring System

The four-membered cyclobutane ring is characterized by significant ring strain, making it susceptible to cleavage and rearrangement under various reaction conditions, including thermal, photochemical, and catalytic methods. researchgate.net

Ring Opening Reactions under Various Conditions

The inherent strain of the cyclobutane ring facilitates its opening under relatively mild conditions. Thermal (2+2) cycloadditions of nitroalkenes and ynamines can form 4-nitro-1-cyclobuten-1-amines, which upon heating, undergo disrotatory ring opening to yield 1,3-dienes. researchgate.net

Catalytic methods also effectively promote ring opening. For instance, the bistrifluoroacetic acid salt of 2,3-diazabicyclo[2.2.2]octane can catalyze the ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes with aldehydes to produce γ,δ-unsaturated aldehydes. nih.gov This process involves a cycloaddition followed by a strain-relieving cycloreversion. nih.gov Additionally, zerovalent platinum complexes can react with cyclobutenedione derivatives to induce ring opening, forming platinacyclopentenedione complexes. rsc.org In some cases, the ring-opening of cyclobutane derivatives can be triggered by electron transfer, as seen in the reductive photocycloreversion of cyclobutane pyrimidine (B1678525) dimers. nih.gov

Table 3: Conditions for Cyclobutane Ring Opening

Substrate Type Conditions Product Type Reference
4-Nitro-1-cyclobuten-1-amines Heating (e.g., 60-80°C) 1,3-Dienes researchgate.net
Cyclobutenes and Aldehydes Hydrazine (B178648) Salt Catalyst γ,δ-Unsaturated Aldehydes nih.gov
Cyclobutenediones Zerovalent Platinum Complex Platinacyclopentenediones rsc.org
Cyclobutane Pyrimidine Dimers Photolysis (e.g., 280 nm) Pyrimidine Monomers nih.gov

Intramolecular Rearrangement Processes of Cyclobutane Derivatives

When the cyclobutane ring is appropriately substituted, ring-opening can be followed by skeletal rearrangements, leading to more complex molecular architectures. researchgate.net These transformations are often catalyzed by Lewis acids. For example, a (methylenecyclobutane)-annelated mesyloxydecalin was shown to rearrange into an annelated bicyclo[3.2.1]octane system in the presence of methylaluminum dichloride/AlCl₃. researchgate.net This type of ring-expansion reaction is a powerful tool for constructing larger ring systems from strained four-membered rings. researchgate.net

Selective Functionalization of Chemically Unactivated C-H Bonds (e.g., Biocatalytic Hydroxylation)

The selective functionalization of C-H bonds, particularly in strained ring systems like cyclobutane, presents a significant challenge in organic synthesis due to the high bond dissociation energies and low reactivity of these bonds. nih.gov However, recent advancements in catalysis, especially biocatalysis, have opened new avenues for the targeted modification of such inert bonds.

Biocatalytic hydroxylation, employing enzymes like cytochrome P450 monooxygenases (P450s), offers a powerful tool for the site-selective oxidation of unactivated C-H bonds. nih.govnih.gov These enzymes can be engineered to exhibit high regio- and stereoselectivity, enabling the introduction of hydroxyl groups at specific positions within a molecule. nih.gov For instance, engineered P450 variants have been successfully used for the hydroxylation of various substrates, including complex drug molecules and natural products. nih.gov

In the context of this compound derivatives, biocatalytic hydroxylation could potentially be employed to introduce hydroxyl groups onto the cyclobutane ring. The specific site of hydroxylation would depend on the engineered P450 variant used. This approach provides a green and efficient alternative to traditional chemical methods, which often require harsh reaction conditions and lack selectivity.

Recent research has highlighted the potential of rhodium-catalyzed C-H functionalization of cyclobutanes. nih.gov By carefully selecting the rhodium catalyst and its ligands, it is possible to achieve regiodivergent functionalization, targeting either the C1 or C3 position of the cyclobutane ring. nih.gov This catalyst-controlled approach allows for the synthesis of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes, providing access to novel chemical space. nih.gov While not specifically demonstrated on this compound, these findings suggest that similar strategies could be applied to its derivatives, enabling the introduction of various functional groups at specific positions on the cyclobutane ring.

Reactivity of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group of this compound is a versatile handle for a variety of chemical transformations, including reduction of the nitro group and cross-coupling reactions.

Reductive Transformations of the Nitro Group

The nitro group is one of the most readily reducible functional groups in organic chemistry. mdpi-res.com Its reduction can lead to a variety of products, including nitroso, hydroxylamino, and amino groups, depending on the reducing agent and reaction conditions. mdpi-res.comacs.org The reduction of aromatic nitro compounds to primary amines is a particularly important transformation, as anilines are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. acs.orgjsynthchem.com

A wide range of reagents and methods have been developed for the reduction of nitroarenes. organic-chemistry.org These include:

Catalytic Hydrogenation: This is a widely used method that employs a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. wikipedia.org

Metal-Mediated Reductions: Various metals, such as iron, tin, and zinc, in acidic or neutral media can effectively reduce nitro groups. wikipedia.org For example, tin(II) chloride is a common reagent for the selective reduction of nitro groups in the presence of other reducible functional groups. wikipedia.org

Hydride Reductions: While metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce nitroarenes, they often lead to the formation of azo compounds as byproducts. wikipedia.org However, other hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can be used for the selective reduction to amines. jsynthchem.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst to effect the reduction. organic-chemistry.org

The choice of reducing agent and reaction conditions can be tailored to achieve the desired product with high selectivity and yield. For example, the selective reduction of a nitro group in the presence of other functional groups, such as a carbonyl group, can be achieved by using specific reagents like tin and hydrochloric acid. scispace.com

The following table summarizes some common methods for the reduction of aromatic nitro compounds:

Reagent/CatalystProductReference
Catalytic Hydrogenation (e.g., Pd/C, H₂)Amine wikipedia.org
Iron (Fe) in acidic mediaAmine wikipedia.org
Tin(II) chloride (SnCl₂)Amine wikipedia.org
Sodium hydrosulfite (Na₂S₂O₄)Amine wikipedia.org
Zinc (Zn) in aqueous ammonium chlorideHydroxylamine wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.netyoutube.com The 4-nitrophenyl moiety of this compound can serve as a substrate for these reactions, enabling the introduction of a wide variety of substituents onto the aromatic ring. rhhz.net

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or ester) with an aryl or vinyl halide or triflate. youtube.comorganic-chemistry.orgharvard.edu This reaction is widely used for the formation of biaryl compounds. nih.gov In the context of this compound derivatives, if the nitro group is first converted to a halide or triflate, a Suzuki coupling could be used to introduce a new aryl or vinyl group at that position. It is important to note that nitro-substituted aryl halides can sometimes undergo side reactions, such as reduction of the nitro group, under Suzuki coupling conditions. organic-chemistry.org

A general scheme for the Suzuki coupling is shown below:

Generated code

Where Ar-X is an aryl halide, R-B(OH)₂ is a boronic acid, and Ar-R is the biaryl product.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, which are important structural motifs in many pharmaceuticals and natural products. wikipedia.orgyoutube.com Similar to the Suzuki coupling, if the nitro group of a this compound derivative is converted to a leaving group, a Buchwald-Hartwig amination could be employed to introduce a new amine substituent. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org

The general catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally reductive elimination to give the desired aryl amine and regenerate the palladium(0) catalyst. libretexts.orgresearchgate.net

The following table highlights key features of these two important cross-coupling reactions:

ReactionBond FormedKey ReactantsCatalyst SystemReference
Suzuki CouplingC-CAryl/Vinyl Halide or Triflate, Organoboron CompoundPalladium Catalyst, Base youtube.comorganic-chemistry.orgharvard.edu
Buchwald-Hartwig AminationC-NAryl Halide or Triflate, AminePalladium Catalyst, Base, Ligand wikipedia.orgorganic-chemistry.orglibretexts.org

Other Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring

The 4-nitrophenyl ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group influences the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orglibretexts.org This is due to its strong electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. makingmolecules.com Any further electrophilic substitution on the 4-nitrophenyl ring of this compound would be expected to occur at the positions meta to the nitro group (i.e., the 2- and 6-positions). However, these reactions would require harsh conditions due to the deactivated nature of the ring. libretexts.orgmasterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution:

In contrast to its deactivating effect in EAS, the nitro group is a strong activating group for nucleophilic aromatic substitution (SNA) reactions. wikipedia.orgbyjus.commasterorganicchemistry.com The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. wikipedia.orgyoutube.com For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present on the aromatic ring, typically ortho or para to the nitro group. wikipedia.orgyoutube.com

Therefore, if a this compound derivative were to have a leaving group at a position ortho or para to the nitro group, it would be susceptible to nucleophilic attack by a variety of nucleophiles, such as alkoxides, amines, and thiolates. youtube.com This would allow for the introduction of a wide range of functional groups onto the aromatic ring.

The following table summarizes the influence of the nitro group on aromatic substitution reactions:

Reaction TypeRole of Nitro GroupPreferred Position of SubstitutionReactivityReference
Electrophilic Aromatic Substitution (EAS)Deactivating, Meta-directorMeta to the nitro groupDecreased libretexts.orglibretexts.org
Nucleophilic Aromatic Substitution (SNA)ActivatingOrtho/Para to the nitro group (requires a leaving group)Increased wikipedia.orgbyjus.commasterorganicchemistry.com

Computational and Mechanistic Studies on 1 4 Nitrophenyl Cyclobutanamine Systems

Theoretical Investigations of Cyclobutane (B1203170) Conformational Dynamics

Computational Analysis of Ring Puckering and Fluxionality

The cyclobutane ring in 1-(4-Nitrophenyl)cyclobutanamine is expected to exist in a non-planar, puckered conformation. This puckering is characterized by a "butterfly" or "bent" shape where one carbon atom deviates from the plane formed by the other three. This dynamic process, known as ring-puckering or ring-flapping, involves the rapid interconversion between equivalent puckered conformations. In an unsubstituted cyclobutane, the barrier to this interconversion is very low.

For substituted cyclobutanes like this compound, the substituents influence the puckering. The bulky 4-nitrophenyl and amino groups at the C1 position will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. This preference can lead to a non-symmetrical puckering of the ring and a higher energy barrier for the ring-flipping process compared to the unsubstituted cyclobutane. Computational studies on related 2-substituted cyclobutane-α-amino acid derivatives have shown that substituents can modulate the conformational preference of the ring-puckering. researchgate.net

Quantum Chemical Calculations of Strain Energy and Relative Conformer Stability

The total strain energy of a substituted cyclobutane is a sum of these contributions. The substitution at C1 with both a 4-nitrophenyl and an amino group will likely alter the local geometry and strain energy. The preference for the substituents to occupy pseudo-equatorial positions is a strategy to minimize this strain. Quantum chemical calculations, such as Density Functional Theory (DFT), would be the method of choice to accurately determine the strain energy and the energy difference between the possible puckered conformers of this compound. researchgate.net

Electronic Structure and Reactivity of the Nitrophenyl-Cyclobutanamine Conjugate

The electronic character of this compound is dominated by the interplay between the electron-donating amino group and the strongly electron-withdrawing nitro group, mediated through the phenyl ring and transmitted to the cyclobutane moiety.

Computational Analysis of Charge Distribution and Bonding Characteristics

The 4-nitrophenyl group is a powerful electron-withdrawing substituent due to the resonance and inductive effects of the nitro group. This leads to a significant polarization of the aromatic ring, creating an electron-deficient (electrophilic) character. The amino group, conversely, is electron-donating. In the conjugate system of this compound, a push-pull electronic effect is established across the phenyl ring.

Computational methods like Natural Population Analysis (NPA) or Mulliken population analysis, typically performed as part of quantum chemical calculations, could provide a quantitative picture of the charge distribution. It is expected that the nitro group will bear a significant negative charge, while the nitrogen of the amino group will have a partial positive charge due to its interaction with the phenyl ring. The carbon atom of the cyclobutane ring attached to the nitrophenyl group will likely exhibit a partial positive charge, making it a potential site for nucleophilic attack. The bonding within the cyclobutane ring itself will also be influenced by these electronic effects, potentially affecting bond lengths and strengths compared to an unsubstituted cyclobutane.

Prediction of Reactive Sites and Potential Transformation Pathways

The calculated charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO) can be used to predict the most likely sites for chemical reactions.

Nucleophilic Attack: The electron-deficient aromatic ring, particularly the positions ortho and para to the nitro group, are susceptible to nucleophilic aromatic substitution, although the conditions required are typically harsh. The carbon atom of the cyclobutane ring attached to the aromatic ring is also a potential electrophilic center.

Electrophilic Attack: The amino group is the primary site for electrophilic attack, such as protonation or alkylation.

Reactions involving the Nitro Group: The nitro group can be reduced to an amino group, which would dramatically alter the electronic properties of the molecule, converting the substituent from strongly electron-withdrawing to strongly electron-donating.

Ring-Opening Reactions: The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. researchgate.net The presence of the nitrophenyl and amino groups can influence the regioselectivity and stereoselectivity of such reactions.

Mechanistic Elucidation of Synthetic and Catalytic Transformations

While specific mechanistic studies on the synthesis or catalytic transformations of this compound are scarce, we can propose plausible pathways based on known reactions of related compounds.

The synthesis of this compound could potentially be achieved through several routes. One possibility involves the reaction of a cyclobutanone (B123998) with 4-nitroaniline (B120555) in the presence of a reducing agent (reductive amination). Another approach could be the nucleophilic substitution of a suitable leaving group on the cyclobutane ring by 4-nitroaniline.

Mechanistic investigations of reactions involving this molecule would likely employ a combination of experimental techniques (kinetics, isotopic labeling) and computational modeling. rsc.orgmdpi.com For instance, the mechanism of a hypothetical ring-opening reaction could be elucidated by calculating the potential energy surface for different pathways, identifying transition states, and determining activation energies. researchgate.net Similarly, the catalytic reduction of the nitro group could be studied computationally to understand the role of the catalyst and the nature of the intermediates involved. The development of stereoselective syntheses of substituted cyclobutanes is an active area of research, and mechanistic understanding is crucial for designing effective catalysts and reaction conditions. researchgate.net

Reaction Coordinate Mapping and Transition State Analysis

The study of a chemical reaction's progress from reactants to products is fundamentally mapped along a reaction coordinate, which represents the pathway of minimum energy. rsc.org At the heart of this pathway lies the transition state, a high-energy configuration that the reacting species must achieve to transform into products. Analysis of this state is crucial for understanding reaction rates and mechanisms.

For a system like this compound, computational methods such as Density Functional Theory (DFT) would be employed to model the reaction coordinate for its synthesis or subsequent reactions. For instance, in a hypothetical synthesis involving the amination of a cyclobutane precursor, researchers would map the energy profile as the amine group approaches the cyclobutane ring. This involves calculating the potential energy at various points along the reaction trajectory to identify the transition state structure.

Key parameters derived from this analysis include the activation energy (the energy difference between the reactants and the transition state), which is a primary determinant of the reaction rate. The geometry of the transition state, including bond lengths and angles, provides insight into the steric and electronic factors that govern the reaction. For example, a computational study on the pyrolysis of 2-nitrophenyl azide (B81097) utilized DFT calculations to show how steric and electronic factors influence the activation barriers for N2 extrusion. dntb.gov.ua This type of analysis would be invaluable in understanding the reactivity of the nitrophenyl group in this compound.

Computational Modeling of Catalyst-Substrate Interactions

Catalysts play a pivotal role in many organic syntheses by providing an alternative reaction pathway with a lower activation energy. Computational modeling is a powerful tool for elucidating the intricate interactions between a catalyst and the substrate at the molecular level.

In the context of synthesizing this compound, a rhodium-catalyzed C-H amination of a substituted cyclobutane could be a potential route. rsc.org Computational models would be used to investigate the binding of the cyclobutane substrate to the rhodium catalyst. These models can predict the preferred binding orientation and the electronic interactions between the catalyst's metal center and the substrate's functional groups.

A DFT study on the catalytic effect of β-cyclodextrin in the reaction of p-nitrophenyl acetate (B1210297) illustrates how these interactions can be modeled. nih.gov The study used DFT to pinpoint the entry models and reaction process, revealing that the p-nitrophenyl acetate embeds within the β-cyclodextrin from the wide rim. nih.gov Frontier molecular orbital analysis, natural bonding orbital (NBO) calculations, and NMR simulations were employed to understand the electron transfer mechanism, demonstrating the catalytic role of β-cyclodextrin in enhancing reactivity and selectivity. nih.gov Similar computational approaches could be applied to model the interaction of a catalyst with a precursor to this compound, providing insights into how the catalyst facilitates the formation of the C-N bond.

Integration of Kinetic and Spectroscopic Data with Computational Models

The synergy between experimental data and computational models provides a comprehensive understanding of a reaction mechanism. Kinetic studies, which measure reaction rates under various conditions, and spectroscopic analyses, which probe the structure of reactants, intermediates, and products, offer empirical data that can be used to validate and refine computational models.

For a reaction involving this compound, kinetic data could be acquired by monitoring the reaction progress using techniques like UV-vis spectroscopy, especially given the chromophoric nature of the nitrophenyl group. The reduction of 4-nitrophenol (B140041) is a classic example where UV-vis spectroscopy is used to monitor the reaction kinetics with high accuracy. mdpi.com The kinetic data from such experiments can be fitted to theoretical models, such as the Langmuir-Hinshelwood model for surface-catalyzed reactions, to extract rate constants and adsorption constants. mdpi.comrsc.org

These experimentally derived kinetic parameters can then be compared with the activation energies and reaction rates predicted by computational models. Discrepancies between experimental and computational results can lead to a refinement of the computational model, for instance, by considering alternative reaction pathways or solvent effects. A kinetic study on the hydrolysis of p-nitrophenyl picolinate (B1231196) catalyzed by metallomicelles demonstrated how the proposed catalytic mechanism was supported by both spectral analysis and kinetic calculations. researchgate.net This integrated approach ensures a robust and accurate description of the reaction dynamics.

Advanced Spectroscopic Data Interpretation and Structural Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the cyclobutane ring. The protons on the cyclobutane ring would likely appear as complex multiplets in the upfield region (typically 1.5-3.5 ppm), with their chemical shifts and coupling patterns being highly dependent on their stereochemical environment. researchgate.netchemicalbook.com The protons on the aromatic ring would appear in the downfield region (around 7.0-8.5 ppm) as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. slideshare.netnih.gov The cyclobutane carbons would resonate in the aliphatic region (approximately 20-60 ppm). oregonstate.edu The carbon attached to the amino group would be shifted downfield compared to the other cyclobutane carbons. The aromatic carbons would appear in the 120-150 ppm range, with the carbon bearing the nitro group being the most deshielded. oregonstate.edu

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. nist.govnist.govchemicalbook.com Characteristic vibrational bands for this compound would include:

N-H stretching vibrations from the primary amine, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. chemicalbook.com

Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing as strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the cyclobutane ring just below 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

The following table summarizes the expected spectroscopic data for this compound based on analogous compounds. rsc.org

Spectroscopic Data Expected Chemical Shift/Frequency Range Assignment
¹H NMR 7.0 - 8.5 ppmAromatic Protons (p-substituted phenyl)
1.5 - 3.5 ppmCyclobutane Protons
1.5 - 2.5 ppmAmine Protons (broad singlet)
¹³C NMR 140 - 150 ppmAromatic Carbon (C-NO₂)
120 - 130 ppmAromatic Carbons (CH)
40 - 60 ppmCyclobutane Carbon (C-N)
20 - 40 ppmCyclobutane Carbons (CH₂)
IR Spectroscopy 3300 - 3500 cm⁻¹N-H Stretch (primary amine)
~3100 cm⁻¹Aromatic C-H Stretch
~2950 cm⁻¹Aliphatic C-H Stretch
~1520 cm⁻¹Asymmetric NO₂ Stretch
~1340 cm⁻¹Symmetric NO₂ Stretch
1450 - 1600 cm⁻¹Aromatic C=C Stretch

Advanced Applications in Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The unique structural features of 1-(4-Nitrophenyl)cyclobutanamine, characterized by a strained four-membered ring appended with a nitro-functionalized aromatic group and a primary amine, make it a valuable and versatile building block in organic synthesis. Its utility spans from the creation of conformationally restricted scaffolds to its use as a precursor for bioisosteric replacements and the development of compound libraries for screening purposes.

Design of Conformationally Constrained Scaffolds for Molecular Recognition Research

The rigid nature of the cyclobutane (B1203170) ring in this compound provides a well-defined three-dimensional orientation for its substituent groups. This conformational restriction is a highly desirable feature in the design of molecules intended for specific biological targets. nih.gov By incorporating this scaffold, medicinal chemists can create analogues of known bioactive molecules with reduced conformational flexibility. This can lead to a more precise understanding of the optimal geometry for molecular recognition at a receptor binding site, potentially enhancing potency and selectivity. The defined spatial arrangement of the phenyl and amino groups can be exploited to probe specific interactions within a biological target, aiding in the elucidation of structure-activity relationships (SAR).

Precursors for the Synthesis of Bioisosteric Replacements in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. nih.govresearchgate.netu-tokyo.ac.jpipinnovative.comresearchgate.net this compound serves as a valuable precursor for creating novel bioisosteric replacements. The cyclobutylamine (B51885) moiety can act as a bioisostere for other commonly found groups in drug molecules, such as substituted alkyl chains or other cyclic systems. The presence of the nitro group offers a handle for further chemical modifications, allowing for the introduction of a wide array of functionalities. This enables the synthesis of a diverse set of analogues where the cyclobutane ring system introduces a unique spatial and conformational profile compared to more traditional isosteres. ipinnovative.com This approach can be instrumental in overcoming challenges related to metabolism, toxicity, or patentability of existing drug candidates.

Development of Diverse Compound Libraries for Chemical Probe Discovery

Chemical probes are essential tools for exploring biological systems and validating new drug targets. vanleeuwenlab.comnobeldrug.com The development of diverse compound libraries is a critical first step in the discovery of novel chemical probes. enamine.net this compound, with its distinct chemical functionalities, is an excellent starting point for the construction of such libraries. The primary amine can be readily derivatized through a variety of reactions, including amidation, alkylation, and reductive amination, to introduce a wide range of substituents. Furthermore, the nitro group can be reduced to an amine, which can then undergo a host of subsequent transformations, or it can be utilized in other aromatic substitution reactions. This dual functionality allows for the rapid generation of a large and structurally diverse collection of compounds, increasing the probability of identifying hits in high-throughput screening campaigns.

Catalytic Applications and Biocatalysis

The reactivity inherent in the structure of this compound also lends itself to applications in the field of catalysis, including both traditional chemical catalysis and the burgeoning area of biocatalysis.

Applications in Regio- and Stereoselective Functionalizations

The strategic placement of functional groups in this compound makes it a substrate of interest for the development of new catalytic methods for regio- and stereoselective functionalizations. nih.govresearchgate.netnih.gov For instance, the development of catalysts that can selectively functionalize one of the C-H bonds of the cyclobutane ring while leaving the others untouched would be a significant advancement. Similarly, catalytic methods that can control the stereochemical outcome of reactions at the chiral centers of the cyclobutane ring are highly sought after. The development of such selective transformations would further enhance the value of this building block in complex molecule synthesis.

Engineered Biocatalysts and Enzyme Mimicry for Selective Transformations

The field of biocatalysis utilizes enzymes and engineered microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.gov There is potential for the development of engineered biocatalysts, such as transaminases or oxidoreductases, that can act upon this compound or its derivatives. For example, an engineered enzyme could be designed to selectively reduce the nitro group without affecting other parts of the molecule, or to perform a stereoselective acylation of the amine. Furthermore, the rigid scaffold of this compound could be used as a basis for designing small molecule enzyme mimics that can catalyze specific reactions by positioning catalytic groups in a precise three-dimensional arrangement.

Ligand Design for Metal-Catalyzed Reactions

The development of sophisticated ancillary ligands is a cornerstone of modern metal catalysis, enabling control over reactivity and selectivity. researchgate.netmdpi.comwiley.com Chiral ligands, in particular, are crucial for asymmetric synthesis, a field dedicated to producing specific enantiomers of chiral molecules. enamine.netnih.govrsc.org The molecular architecture of this compound offers several key features that make it a promising scaffold for the design of novel chiral ligands for metal-catalyzed reactions.

The primary amine group provides a direct coordination site for a metal center. The adjacent stereogenic carbon atom on the cyclobutane ring can induce chirality in the resulting metal complex, which is essential for enantioselective transformations. The rigid cyclobutane framework conformationally restricts the ligand, which can lead to higher levels of stereocontrol in catalytic processes compared to more flexible acyclic ligands. lifechemicals.com Furthermore, the 4-nitrophenyl substituent offers a site for electronic tuning of the ligand. The electron-withdrawing nature of the nitro group can influence the electron density at the metal center, thereby modulating its catalytic activity. This substituent can also be chemically modified to introduce additional coordinating groups or to attach the ligand to a solid support.

The synthesis of effective chiral ligands often involves creating bidentate or polydentate structures to form stable chelate complexes with the metal. Starting from this compound, synthetic routes could be devised to introduce a second coordinating group, such as a phosphine, an oxazoline, or another amine, onto the cyclobutane ring or the phenyl group. The inherent chirality of the starting material would be transferred to these more complex ligand systems.

FeatureRelevance to Ligand Design
Chiral Center Potential to induce enantioselectivity in asymmetric catalysis.
Primary Amine Provides a primary coordination site for metal ions.
Rigid Cyclobutane Core Offers conformational rigidity, potentially enhancing stereocontrol. lifechemicals.com
4-Nitrophenyl Group Allows for electronic tuning of the ligand's properties and serves as a handle for further functionalization.

Potential in Functional Materials Science

The incorporation of strained ring systems and electronically active moieties into materials can impart unique physical and chemical properties. The this compound structure contains both the cyclobutane motif and the nitrophenyl group, suggesting its potential as a building block for advanced functional materials.

Incorporation of Cyclobutane Motifs into Polymeric Architectures

Cyclobutane-containing polymers are a class of materials that can exhibit a unique combination of rigidity, thermal stability, and processability, bridging the gap between flexible aliphatic and rigid aromatic polymers. und.edu The strained four-membered ring imparts a distinct conformational character to the polymer backbone. und.edu The synthesis of these polymers can be achieved through various strategies, including the [2+2] photopolymerization of diolefinic monomers and the polymerization of monomers containing pre-formed cyclobutane rings. nih.govacs.org

Solution-state [2+2] photocycloadditions, in particular, offer a versatile method for creating diverse cyclobutane polymers, as they have a high tolerance for different functional groups on the monomers. nih.gov Monomers derived from this compound could be designed for incorporation into polymeric structures. For instance, the amine functionality could be transformed into an amide or imide linkage within a polyamide or polyimide backbone. Alternatively, the phenyl ring could be functionalized with polymerizable groups like vinyl or acrylate (B77674) moieties. The resulting polymers would feature the rigid cyclobutane unit and the polar nitrophenyl group as a pendant side chain, which could influence inter-chain interactions, solubility, and thermal properties. Research into cyclobutane-based polyesters has shown that these materials can exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. und.edu

Polymer PropertyFinding in Cyclobutane-Containing PolymersCitation
Glass Transition Temperature (Tg) Ranges from 33 to 114 °C in certain polyesters. und.edu
Decomposition Temperature (TGA) Ranges from 381 to 424 °C in certain polyesters. und.edu
Young's Modulus Can reach up to 10.9 GPa in specific poly-cyclobutane structures. und.edu
Molecular Weight Can reach up to 140 kDa in polymers synthesized via visible-light photopolymerization. acs.org

The presence of the cyclobutane ring can also be exploited to create stress-responsive polymers. duke.eduresearchgate.net Under mechanical force, the strained cyclobutane ring can undergo a [2+2] cycloreversion, breaking open to form two alkene units. duke.eduresearchgate.net This transformation can alter the material's properties, making it a "mechanophore" that provides a constructive response to destructive forces. duke.edu

Exploration of Optoelectronic Properties of Nitrophenyl-Containing Compounds

Organic molecules featuring electron-donating groups (like an amine) and electron-accepting groups (like a nitro group) connected by a π-conjugated system often exhibit significant nonlinear optical (NLO) properties. nih.gov This "push-pull" electronic structure facilitates intramolecular charge transfer (ICT) upon excitation by light, leading to large changes in the molecule's dipole moment and high hyperpolarizability values, which are key metrics for NLO activity. nih.gov Such materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov

PropertySignificance in NLO MaterialsRelated Findings
Energy Gap (HOMO-LUMO) A smaller energy gap is often associated with better NLO properties.Designed compounds with modified acceptors showed smaller energy gaps than a reference compound. nih.gov
Intramolecular Charge Transfer (ICT) The fundamental process responsible for high hyperpolarizability in push-pull systems.Electron flow from a donor to an acceptor via a π-linker is crucial for NLO activity. nih.gov
First Hyperpolarizability (β) A measure of a material's second-order NLO response.Theoretical values for designed non-fullerene derivatives reached up to 13.44 × 10⁻²⁷ esu. nih.gov
UV-vis Absorption Indicates the electronic transitions within the molecule.Designed NLO compounds showed red-shifted absorption maxima compared to a reference. nih.gov

Applications in Supramolecular Assembly and Nanostructure Design

Supramolecular chemistry involves the design of systems where molecules self-assemble into larger, ordered structures through non-covalent interactions. nih.gov Crystal engineering, a subfield of supramolecular chemistry, uses these principles to construct solids with desired architectures and properties. nih.gov Cyclobutane derivatives are valuable building blocks in this field due to their rigid structure and the stereospecificity offered by their synthesis via [2+2] photocycloaddition reactions in the solid state. nih.govrsc.org

The structure of this compound is well-suited for directing supramolecular assembly. The amine group can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. Furthermore, the nitrophenyl rings can participate in π-π stacking interactions, which are a powerful tool for organizing molecules in the solid state. nih.gov By carefully choosing co-crystal formers or by modifying the molecule, it is possible to guide the assembly of this compound into specific one-, two-, or three-dimensional networks. The controlled photochemical reaction of related unsaturated precursors in the solid state has been shown to produce chiral, tetra-substituted cyclobutanes quantitatively and without side products, demonstrating the power of supramolecular preorganization. nih.gov

The design of nanostructures with controlled morphology is critical for applications in areas like catalysis. nih.govmdpi.comresearchgate.net For example, the catalytic performance of cobalt oxide (Co₃O₄) nanostructures in the reduction of p-nitrophenol is highly dependent on their shape and surface area. nih.govmdpi.comresearchgate.net While this compound itself is not a catalyst, its derivatives could be used as structure-directing agents or as components in metal-organic frameworks (MOFs), where the specific geometry and intermolecular interactions of the ligand dictate the final nanostructure of the material. The combination of a rigid scaffold and multiple interaction sites makes it a compelling candidate for the bottom-up design of complex nanomaterials. researchgate.net

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Sustainable Synthetic Routes to 1-(4-Nitrophenyl)cyclobutanamine and its Analogs

The synthesis of this compound is not yet well-documented, highlighting a significant gap in the literature and a key area for future research. Current synthetic strategies for related compounds suggest several potential, yet unoptimized, routes that warrant investigation.

A primary approach would involve the direct amination of a pre-functionalized cyclobutane (B1203170). For instance, the reaction of 1-bromocyclobutane-1-carboxylic acid with 4-nitroaniline (B120555), followed by a Curtius or Hofmann rearrangement, could potentially yield the target compound. Another avenue is the reductive amination of cyclobutanone (B123998) with 4-nitroaniline, although the strong electron-withdrawing nature of the nitro group might reduce the nucleophilicity of the aniline (B41778), requiring harsh reaction conditions. organic-chemistry.org

Future research should focus on developing more sustainable and efficient methods. This could include:

Catalytic C-N Cross-Coupling Reactions: Buchwald-Hartwig or Ullmann-type cross-coupling reactions between a cyclobutylamine (B51885) precursor and 1-halo-4-nitrobenzene could provide a direct and modular route. Research into suitable catalysts that can tolerate the strained cyclobutane ring and the nitro group will be crucial.

Green Reduction Methods: The reduction of a corresponding nitro-containing precursor, such as a nitro-substituted cyclobutyl azide (B81097) or imine, offers another pathway. The development of green reduction protocols using catalysts like iron or employing electrochemical methods would enhance the sustainability of the synthesis. youtube.com

Photochemical Approaches: Visible-light-mediated syntheses are gaining prominence. Investigating the photochemical reaction between a suitable cyclobutene (B1205218) derivative and a nitroaromatic compound could lead to novel and efficient synthetic strategies. rsc.org

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential PrecursorsKey Challenges
Curtius/Hofmann Rearrangement1-Bromocyclobutane-1-carboxylic acid, 4-nitroanilineHarsh reaction conditions, potential for side reactions.
Reductive AminationCyclobutanone, 4-nitroanilineReduced nucleophilicity of the aniline due to the nitro group.
Catalytic C-N Cross-CouplingCyclobutylamine, 1-halo-4-nitrobenzeneCatalyst tolerance to strained ring and nitro group.
Green Reduction MethodsNitro-substituted cyclobutyl azide/imineDevelopment of selective and environmentally benign reducing agents.
Photochemical SynthesisCyclobutene derivative, nitroaromatic compoundControl of regioselectivity and potential for side reactions.

Exploration of Novel Reactivity Patterns and Unprecedented Rearrangements

The unique combination of a strained cyclobutane ring and a strongly electron-withdrawing nitro group in this compound suggests a rich and largely unexplored reactivity profile.

The cyclobutane ring is known to undergo ring-opening reactions under various conditions due to its inherent ring strain. elsevierpure.comic.ac.uk The presence of the 4-nitrophenyl group could significantly influence these reactions. For instance, the electron-withdrawing nature of the nitro group might facilitate nucleophilic attack on the cyclobutane ring, leading to novel ring-opened products.

Future research in this area could explore:

Ring-Opening Reactions: Investigating the reactivity of this compound with various nucleophiles and electrophiles to understand how the electronic properties of the nitrophenyl group affect the stability and reactivity of the cyclobutane ring.

Cycloaddition Reactions: The nitro group can participate in cycloaddition reactions, and its proximity to the cyclobutane ring could lead to novel intramolecular transformations. rsc.orgacs.orgnih.gov For example, under photochemical or thermal conditions, the nitro group could potentially interact with the cyclobutane ring, leading to unprecedented rearrangements or the formation of complex polycyclic systems.

Rearrangement Reactions: The strain of the cyclobutane ring could be harnessed to drive skeletal rearrangements. For example, under acidic conditions, a Wagner-Meerwein type rearrangement could occur, potentially leading to the formation of substituted cyclopentylamine (B150401) derivatives.

Application of Advanced Computational Modeling for Predictive Structure-Property Relationships and Reaction Outcomes

Computational chemistry offers a powerful tool to investigate the properties and reactivity of this compound before embarking on extensive experimental work. nih.govresearchgate.net Density Functional Theory (DFT) and other computational methods can provide valuable insights into:

Conformational Analysis: The puckered nature of the cyclobutane ring and its interaction with the bulky 4-nitrophenyl group will lead to a specific conformational preference. Computational modeling can predict the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's reactivity and potential biological activity.

Electronic Properties: The electron-withdrawing nitro group will significantly impact the electronic distribution within the molecule. Computational studies can quantify the charge distribution, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, which are key determinants of its reactivity and intermolecular interactions.

Reaction Mechanisms: Computational modeling can be used to explore the energy profiles of potential reactions, such as ring-opening or rearrangement pathways. This can help in predicting the feasibility of a reaction and in designing experiments to favor a desired outcome. For example, modeling the transition states of different cycloaddition pathways could guide the selection of reaction conditions to achieve specific products. nih.gov

A table summarizing key computational parameters and their significance is provided below:

Computational ParameterSignificance
Conformational EnergiesPredicts the most stable 3D structure and its influence on reactivity.
HOMO-LUMO GapIndicates the molecule's electronic excitability and kinetic stability.
Electrostatic PotentialMaps the electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.
Transition State EnergiesDetermines the activation barriers for potential reactions, predicting reaction feasibility and kinetics.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The development of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing chemical research. Integrating the synthesis and screening of this compound and its analogs into such platforms could significantly accelerate the discovery of new materials and bioactive compounds.

Future research in this domain should focus on:

Development of Automated Synthetic Routes: Adapting the synthetic routes developed in section 6.1 for automated platforms. This would involve the use of solid-phase synthesis or flow chemistry to enable the rapid and efficient production of a library of derivatives with variations in the cyclobutane and aromatic rings.

High-Throughput Screening: Once a library of analogs is synthesized, HTE can be employed to rapidly screen for desired properties. For example, screening for binding affinity to a specific biological target or for specific material properties like fluorescence or non-linear optical activity.

Data Analysis and Machine Learning: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify structure-activity relationships (SAR) and to guide the design of the next generation of compounds with improved properties.

Expansion into Emerging Fields of Chemical Science and Technology Beyond Traditional Organic Synthesis

The unique structural features of this compound suggest potential applications in several emerging fields beyond its role as a synthetic intermediate.

Medicinal Chemistry: Cyclobutane-containing compounds are increasingly recognized as valuable scaffolds in drug discovery due to their ability to impart conformational rigidity and improve metabolic stability. nih.govresearchgate.net The 4-nitrophenyl group is also a common motif in bioactive molecules. nih.govjocpr.com Therefore, this compound and its derivatives could be explored as novel scaffolds for the development of new therapeutic agents.

Materials Science: Nitroaromatic compounds are known to exhibit interesting optical and electronic properties. The incorporation of the rigid cyclobutane unit could lead to the development of new materials with applications in non-linear optics, molecular electronics, or as components of liquid crystals.

Chemical Biology: The nitro group can be reduced to an amine, which can then be used as a handle for bioconjugation. This opens up the possibility of using this compound derivatives as chemical probes to study biological systems or as building blocks for the synthesis of complex biomolecules.

The table below summarizes potential applications in emerging fields:

FieldPotential ApplicationRationale
Medicinal ChemistryBioactive scaffoldsCombination of rigid cyclobutane and bioactive nitrophenyl group. nih.govnih.gov
Materials ScienceNon-linear optical materialsElectronic properties of the nitroaromatic system.
Supramolecular ChemistryBuilding blocks for self-assemblyHydrogen bonding capabilities of the nitro group and defined molecular shape. nih.gov
Chemical BiologyChemical probesReducible nitro group for bioconjugation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Nitrophenyl)cyclobutanamine, and how can side reactions be minimized?

  • Methodology : A two-step approach is typically employed. First, cyclobutanamine is functionalized via nucleophilic aromatic substitution using 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Second, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted nitro precursors. To minimize side reactions (e.g., over-nitration or ring-opening), stoichiometric control and inert atmospheres (N₂/Ar) are critical .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Methodology : Stability studies in buffered solutions (pH 2–12) monitored via HPLC-UV (λ = 254 nm) reveal that the nitro group enhances electron-withdrawing effects, making the compound stable in acidic conditions but prone to hydrolysis in alkaline media (pH > 10). Degradation products include 4-nitrophenol and cyclobutanamine derivatives, identified via LC-MS .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms regioselectivity of nitro substitution (e.g., aromatic proton shifts at δ 8.2–8.4 ppm).
  • FT-IR : Peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch) verify nitro group presence.
  • XRD : Single-crystal X-ray diffraction resolves steric effects from the cyclobutane ring .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the electron density distribution. The nitro group’s meta-directing nature and cyclobutane ring strain (≈26 kcal/mol) predict preferential attack at the para position in electrophilic reactions. Solvent effects (PCM model) refine activation energy estimates for cross-coupling reactions .

Q. What strategies improve solubility for biological assays without altering pharmacophore integrity?

  • Methodology : Co-solvent systems (e.g., DMSO/PBS mixtures) or PEGylation of the amine group enhance aqueous solubility. Dynamic Light Scattering (DLS) confirms no aggregation at concentrations ≤1 mM. Retained bioactivity is validated via enzyme inhibition assays (e.g., nitroreductase activity) .

Q. How should contradictory data on thermal decomposition pathways be resolved?

  • Methodology : Thermogravimetric Analysis (TGA) coupled with GC-MS identifies decomposition products. For example, conflicting reports on nitro group reduction vs. ring-opening can be clarified by comparing inert (N₂) vs. oxidative (air) atmospheres. Kinetic studies (Kissinger method) calculate activation energies for each pathway .

Q. What role does the nitro group play in modulating biological activity against oxidoreductases?

  • Methodology : Enzyme kinetics (Michaelis-Menten plots) using purified nitroreductase show competitive inhibition (Ki = 12 ± 2 μM). Mutagenesis studies (e.g., active-site histidine variants) confirm hydrogen bonding between the nitro group and catalytic residues. Fluorescence quenching assays validate binding constants .

Q. How can chiral separation of enantiomers be achieved for stereochemical studies?

  • Methodology : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) resolves enantiomers with a resolution factor >1.5. Circular Dichroism (CD) spectra and optical rotation ([α]D²⁵) correlate with absolute configurations determined via X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.